Iodoform

Catalog No.
S530734
CAS No.
75-47-8
M.F
CHI3
M. Wt
393.732 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodoform

CAS Number

75-47-8

Product Name

Iodoform

IUPAC Name

iodoform

Molecular Formula

CHI3

Molecular Weight

393.732 g/mol

InChI

InChI=1S/CHI3/c2-1(3)4/h1H

InChI Key

OKJPEAGHQZHRQV-UHFFFAOYSA-N

SMILES

C(I)(I)I

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Slightly soluble
SOL IN ACETIC ACID
13.6 g/100 ml ether @ 25 °C
7.8 g/100 ml ethanol @ 25 °C
One gram dissolves in 60 ml cold alcohol, 16 ml boiling alcohol, 10 ml chloroform, 7.5 ml ether, 80 ml glycerol, 3 ml carbon disulfide, 34 ml olive oil; freely sol in benzene, acetone, slightly sol in petr ether.
In water, 100 mg/l @ room temperature.
0.01%

Synonyms

Iodoform; HSDB 4099; NSC 26251; NSC-26251; NSC26251; NCI-C04568; NCI C04568; NCIC04568; Carbon triiodide; Dezinfekt V; Triiodomethane;

Canonical SMILES

C(I)(I)I

Description

The exact mass of the compound Iodoform is 393.7212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 75° f (ntp, 1992)slightly soluble2.54e-04 msol in acetic acid13.6 g/100 ml ether @ 25 °c7.8 g/100 ml ethanol @ 25 °cone gram dissolves in 60 ml cold alcohol, 16 ml boiling alcohol, 10 ml chloroform, 7.5 ml ether, 80 ml glycerol, 3 ml carbon disulfide, 34 ml olive oil; freely sol in benzene, acetone, slightly sol in petr ether.in water, 100 mg/l @ room temperature.0.01%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26251. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Iodinated - Supplementary Records. It belongs to the ontological category of iodomethanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Properties and Debridement

Historically, iodoform was a popular antiseptic due to its slow release of iodine. Research suggests it may still be effective against certain bacteria and fungi. Additionally, studies have explored its potential role in chemical debridement, a process that removes dead tissue to promote wound healing. Iodoform might break down collagen in necrotic tissue, aiding in its removal.

Iodoform Reaction in Organic Chemistry

The iodoform reaction is a qualitative test used in organic chemistry to identify the presence of methyl ketones (specifically those with a methyl group attached to the carbonyl carbon) and primary or secondary alcohols with a methyl group adjacent to the hydroxyl group. The reaction involves the conversion of the organic compound to iodoform, a yellow precipitate, under specific conditions [].

Iodoform is a tetrahedral molecule with C₃v symmetry. It is relatively insoluble in water and has a sweetish taste. Historically, it was first synthesized in 1822 by Georges-Simon Serullas through reactions involving iodine vapor and steam over red-hot coals. Its structure consists of three iodine atoms bonded to a single carbon atom, making it a highly reactive compound due to the presence of iodine .

  • Toxicity: Iodoform can be irritating to the skin, eyes, and respiratory system. Prolonged exposure may cause systemic effects like central nervous system depression.
  • Flammability: Iodoform is combustible and can ignite with heat or flame.
  • Reactivity: Iodoform can react with strong oxidizing agents and strong bases.
Are well-documented, particularly in the context of organic synthesis .

Similar Compounds: Comparison

Several compounds exhibit similarities to iodoform due to their structural or functional characteristics. Here are some notable examples:

CompoundFormulaSimilaritiesUnique Features
ChloroformCHCl₃Both are halogenated methanesUsed as a solvent; less reactive
BromoformCHBr₃Similar structure; both are haloformsMore soluble in organic solvents
TriiodomethaneCHI₃Same as iodoform; different nomenclatureUnique antiseptic properties
AcetaldehydeCH₃CHOCan participate in iodoform reactionAldehyde that gives positive iodoform test
EthanolCH₃CH₂OHReacts similarly in haloform reactionsOnly primary alcohol giving positive test

Iodoform stands out due to its unique combination of properties including its distinctive smell, high reactivity due to iodine substitution, and specific applications in medicine and organic chemistry.

Iodoform exhibits antimicrobial properties and has been used historically as an antiseptic. Its distinctive odor has made it a common ingredient in medical supplies like adhesive bandages and plasters. The compound's ability to inhibit microbial growth makes it valuable in treating minor wounds and infections .

Iodoform can be synthesized through several methods:

  • Haloform Reaction: This is the most common method where iodine reacts with methyl ketones or certain secondary alcohols in an alkaline medium (sodium hydroxide or potassium iodide) to produce iodoform .
  • Direct Synthesis: Iodoform can also be formed by the reaction of potassium with ethanolic iodine under controlled conditions .

Iodoform has various applications:

  • Medical Uses: Due to its antiseptic properties, iodoform is used in treating wounds and preventing infections.
  • Laboratory Reagent: It serves as a reagent in organic chemistry for identifying methyl ketones through the iodoform test.
  • Historical Uses: Traditionally employed in disinfectants and antiseptics due to its strong odor and antimicrobial activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Iodoform appears as bright yellow or yellow powder or crystals. Penetrating odor. Unctuous feel. Odor threshold 0.4 ppb. (NTP, 1992)
Yellow to greenish-yellow powder or crystalline solid with a pungent, disagreeable odor. [antiseptic for external use]; [NIOSH]
Yellow to greenish-yellow powder or crystalline solid with a pungent, disagreeable odor.
Yellow to greenish-yellow powder or crystalline solid with a pungent, disagreeable odor. [antiseptic for external use]

Color/Form

Yellow powder or crystals
YELLOW HEXAGONAL PRISMS OR NEEDLES FROM ACETONE

XLogP3

2.7

Exact Mass

393.7212 g/mol

Monoisotopic Mass

393.7212 g/mol

Boiling Point

424 °F at 760 mmHg (Sublimes) (NTP, 1992)
218 °C
424 °F (sublimes)
410 °F (Decomposes)

Heavy Atom Count

4

Vapor Density

4.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
13.6 (Air= 1)
4.1

Density

4.008 at 68 °F (NTP, 1992) - Denser than water; will sink
Specific Gravity: 4.008 g/cu cm @ 25 °C
4.008
4.01

Odor

Characteristic, disagreeable odor

Odor Threshold

Odor Threshold Low: 0.000019 [mmHg]
Odor Threshold High: 1.1 [mmHg]
Odor threshold from AIHA
5.0 ppb (detection in air, purity not specified)
Low: 0.0062 mg/cu m; High: 0.0833 mg/cu m

Decomposition

DECOMPOSES VIOLENTLY @ 400 °F (204 °C)
DECOMPOSES @ HIGH TEMP WITH EVOLUTION OF IODINE.
WHEN HEATED TO DECOMPOSITION ... EMITS TOXIC FUMES OF /HYDROGEN IODIDE/.

Appearance

Solid powder

Melting Point

248 °F (NTP, 1992)
119-122
119 °C
Enthalpy of melting @ mp: 3.9 kcal/mole; enthalpy of sublimation @ 298 K: 16.7 kcal/mole; specific heat @ 400 K: 19.60 cal/K.mole, @ 600 K: 21.52 cal/K.mole, @ 800 K: 22.64 cal/K.mole, @ 1000 K: 23.38 cal/K.mole
246 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KXI2J76489

GHS Hazard Statements

Aggregated GHS information provided by 1359 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1359 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1358 of 1359 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

No approved therapeutic indications.

Therapeutic Uses

Iodoform /was used/ as an antiseptic wound powder for a long time: today its use is limited.
FORMERLY WAS EMPLOYED AS A TOPICAL AND INTRAVITREAL ANTISEPTIC.
ANTI-INFECTIVE (TOPICAL)
MEDICATION (VET): ANTISEPTIC, DISINFECTANT FOR SUPERFICIAL LESIONS & IN THE FEMALE REPRODUCTIVE TRACT
THERAP CAT: Anti-infective (topical)

Pharmacology

Iodoform exhibits antibacterial activities after topical application. In a comparative study of wound dressing agents, iodoform gauze exerted an antibacterial effect 3 hours after the start of bacterial growth of _E. coli_ and subsequently maintained the strong antibacterial effectiveness [A32896]. A study demonstrated that direct and indirect exposure to high concentrations of iodoform induces a cytotoxic effect on cultures of macrophages and epithelial cells _in vitro_, while cell proliferation was enhanced at low concentrations of iodoform [A32895]. This cytotoxic effect of iodoform in root canals may further lead to long-term local irritation to follicles of permanent successors and formation of cyst-like radiolucent defects [A32895].

ATC Code

D - Dermatologicals
D09 - Medicated dressings
D09A - Medicated dressings
D09AA - Medicated dressings with antiinfectives
D09AA13 - Iodoform

Mechanism of Action

While the mechanism of action of iodoform remains unclear, it is proposed that iodoform releases iodine, which denatures bacterial proteins by oxidation of the free iodine. Iodoform may also play a role in chemical debridement for effective necrotic wound healing and tissue damage repair via collagen fibrinolysis; upon treatment in necrotic tissue, iodoform reduced the size of the macromolecules containing collagen I in wound surface proteins. In human gingival fibroblasts _in vitro_, high concentrations of iodoform was shown to decrease the viability of macrophages and epithelial cells and reduced the secretion of _P. gingivalis_-induced TNFα. P. gingivalis is an anaerobic bacteria present in anaerobic oral niches including periapical sites and periodontal pockets.

Vapor Pressure

0.04 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

75-47-8

Absorption Distribution and Excretion

Iodoform is reported to be absorbed through denuded skin, wounds or mucous membranes.
No pharmacokinetic data available.

Metabolism Metabolites

It is expected to be oxidized to iodine.
HALOFORMS ARE METABOLIZED TO CARBON MONOXIDE BY HEPATIC MICROSOMAL MIXED FUNCTION OXIDASES & THIS REACTION IS MARKEDLY STIMULATED BY SULFHYDRYL COMPOUNDS. /HALOFORMS/
TRIHALOMETHANES (HALOFORMS) WERE METABOLIZED TO CARBON MONOXIDE BY A RAT LIVER MICROSOMAL FRACTION REQUIRING BOTH NADPH AND MOLECULAR OXYGEN FOR MAXIMAL ACTIVITY. THE METABOLISM OF HALOFORMS TO CARBON MONOXIDE FOLLOWED THE HALIDE ORDER; IODOFORM YIELDED THE GREATEST AMOUNT OF CARBON MONOXIDE, WHEREAS CHLOROFORM YIELDED THE SMALLEST AMOUNT.
ADMINISTRATION OF HALOFORMS (TRIHALOMETHANES) TO RATS LED TO SUBSTANTIAL ELEVATIONS IN BLOOD CARBON MONOXIDE LEVELS. /TRIHALOMETHANES/

Wikipedia

Iodoform
Ethanethiol

Biological Half Life

No pharmacokinetic data available.

Use Classification

Fragrance Ingredients

Methods of Manufacturing

Prepn from acetone, sodium hypochlorite, potassium iodide, and sodium hydroxide: Glass, Quart. J. Pharm. Pharmacol. 8, 351 (1935); from chloroform + methyl iodide: Soroos, Hinkamp, J. Am. Chem. Soc. 67, 1642 (1945); by electrolysis: Glasstone, Ind. Chem. 7, 315 (1931)
Electrolysis of an iodide solution in dilute alcohol or acetone.

General Manufacturing Information

Methane, triiodo-: ACTIVE

Analytic Laboratory Methods

A gravimetric determination of iodoform drug substance, iodoform in ointments, and iodoform on gauze requires the addition of silver nitrate and nitric acid. The silver iodide formed is filtered, collected and dried to constant weight. One g AgI= 0.5590 g iodoform.
Gas chromtographic separation of halogenated compounds on non-polar and polar wide bore capillary columns.
The selection of optimal and std methods for detn of org compds contg I depends on the I content (5-97%). A combustion method in an oxygen flask is recommended. However, for drugs with a low I content (0.1-5%), micro methods, such as spectrophotometric or titrimetric, are preferable.

Storage Conditions

Store in a cool place in airtight containers. Protect from light.

Dates

Modify: 2023-08-15

One year clinical success of pulpectomy in primary molars with iodoform-calcium hydroxide paste

Haneen Al-Attiya, Julian Schmoeckel, Mhd Said Mourad, Christian H Splieth
PMID: 33880913   DOI: 10.3290/j.qi.b1244443

Abstract

In order to retain primary molars, eg with irreversible pulpitis or pulp necrosis, pulpectomy can be an alternative to extraction. However, reports on the success of pulpectomies in primary teeth vary widely in the literature. Thus, the objective of this study was not only to analyze the success rate of primary tooth pulpectomy 12 months posttreatment in the setting of a specialized clinic, but also to identify and analyze various factors that modify the outcome.
Between 2012 and 2018, a total of 76 dental records of the Department of Preventive and Pediatric Dentistry at the University of Greifswald fulfilled the inclusion criteria, resulting in a 1-year analysis of 62 primary molars with an idoform-calcium hydroxide paste as root canal filling material almost exclusively covered by a stainless steel crown as restoration.
The pulpectomy treatment was successful after 1 year in 93.5%, with a significantly higher survival for mandibular primary molars (100.0% vs 83.3%; chi-square test P = .01). Apart from the very few cases in the mixed dentition, no other factors related to the patient (sex, caries level, general health conditions, distance to clinic), tooth (first or second primary molar, pulpal and periapical condition before treatment), or treatment (indication, academic qualification of the operator, number of visits) proved to be of significance for the treatment outcome due to the overall high success rate.
Pulpectomies for pulpally involved or even necrotic primary molars followed by stainless steel crowns as restoration should be considered as a treatment option, especially in the mandible. (Quintessence Int 2021;52:528-537; doi: 10.3290/j.qi.b1244443).


Outcomes of Calcium Hydroxide with Iodoform Pulpectomies in Primary Teeth

Vered Matalon, Aliza Shmagin, Nili Tickotsky, Roy Petel, Karin Herzog, Moti Moskovitz
PMID: 33875052   DOI:

Abstract

To assess retrospectively the success rate of calcium hydroxide with iodoform as a filling material in pulpectomies of primary molars with irreversible pulpitis or pulp necrosis, and to evaluate factors that affect outcomes.

This study consisted of records of 73 patients with primary molars treated with pulpectomy with high quality radiographs. Treatment was considered successful clinically if the tooth was not extracted and radiographs showed a decrease or no change in preexisting pathologic radiolucent defects.

Follow-up ranged from three to 39 months (median: 21.5 months). The success rate of teeth restored with a stainless steel crown (SSC) on the same appointment (88.9 percent) was higher than for teeth that received a temporary restoration (
=0.001). There was no statistically significant difference between the success rate and the extent of resorption of root canal filling material. Primary second molars had a higher success rate than first molars (
=0.018). No difference was found between the level of pulpectomy filling and treatment success (
=0.17).

Pulpectomies done with calcium hydroxide and iodoform had an overall success rate of 74 percent. If restored with an SSC, the success rate increased to 88.9 percent. Resorption of the paste did not affect the success rate.


Port Pocket Infections: Hydrogel Reduces Time to Healing and Clinic Visits Compared with Iodoform Gauze

Matthew A Patetta, Alicia Blount, Michael Yellin, Peter R Bream Jr
PMID: 33132026   DOI: 10.1016/j.jvir.2020.07.026

Abstract

Pocket infections are an occasional complication of totally implanted central venous catheters. The purpose of this study was to compare the safety, efficacy, and efficiency of the use of hydrogel after port removal vs the conventional method of packed iodoform gauze. In a cohort of 31 patients, the hydrogel group (n = 13) healed significantly faster than the group treated with the conventional method (15.5 vs 26.8 d; P = .009) and required fewer scheduled clinic visits (1.2 vs 10.8; P < .001). There were no differences in complications. This study suggests that hydrogel effectively promotes healing of port pocket infections, with advantages over the established technique.


Physicochemical properties and filling capacity of an experimental iodoform-based paste in primary teeth

Renata Pereira de Samuel Marques, Cacio Moura-Netto, Natalia Matsuda de Oliveira, Carmela Rampazzo Bresolin, Anna Carolina Volpi Mello-Moura, Fausto Medeiros Mendes, Tatiane Fernandes Novaes
PMID: 32785478   DOI: 10.1590/1807-3107bor-2020.vol34.0089

Abstract

In this study, we evaluated the physicochemical properties (PCP; radiopacity, flow, pH, and solubility) and the quality of root canal filling provided by an experimental industrialized paste (EP), with the same active ingredients as those of the Guedes Pinto paste, compared with the Vitapex® paste. PCP were analyzed according to the ANSI/ADA laboratory testing methods for endodontic filling and sealing materials. To analyze filling capacity, 120 artificial primary teeth (60 maxillary incisors [MIs] and 60 mandibulary molars [MMs]) were endodontically treated. The teeth were divided into eight groups based on the dental group (MIs or MMs), filling material (Vitapex® or EP), and insertion method (syringe or lentulo). The Image J® software was used to analyze the initial an final digital radiographies of each tooth, measuring and comparing root canal and void areas. The percentage of filling failure areas was obtained. Data were submitted to ANOVA and Tukey test of mean comparison. Regarding PCP, both pastes presented results according the ANSI/ADA standards. Flow capacity: Vitapex: 19.6 mm, EP: 25 mm (p < 0.01); radiopacity: Vitapex: 4.47 mmAl, EP: 6.06 mmAl (p < 0.01); pH after 28 days: Vitapex: 7.79, EP: 8.19 (p = 0.12); and solubility after 28 days: Vitapex: 2.68%, EP: 2.89% (p > 0.05). Regarding filling capacity analysis, EP demonstrated 12.5% of failure against 31.5% of Vitapex (p < 0.01). Compared to Vitapex, EP presented statistically significantly better results in flow, radiopacity, pH, and filling capacity. Molars presented more filling failures than incisors. The insertion method using a syringe and a thin tip was significantly better than that using Lentulo spiral carriers.


Iodoform and silver-coated abutments preventing bacterial leakage through the implant-abutment interfaces: In vitro analysis using molecular-based method

Cássio do Nascimento, Flávio Henrique Carriço Nogueira Fernandes, Wendel Teixeira, Vinícius Pedrazzi
PMID: 31276940   DOI: 10.1016/j.archoralbio.2019.06.009

Abstract

The aim of this in vitro study was to evaluate the effectiveness of an iodoform paste and silver-coated abutments in preventing the microbial colonization and leakage through the implant-abutment interface of morse taper and internal hexagon implants.
Seventy-two implants with morse taper (n = 36) or internal hexagon connections (n = 36) were investigated. Implants were treated with iodoform paste (n = 12), silver-coated abutments (n = 12), or control (n = 12). After saliva incubation, Checkerboard DNA-DNA hybridization was used to identify and quantify up to 43 microbial species colonizing the inner parts of the implants. ANOVA-Type and Wald-Type analyses of variance were used to investigate the relative effects and their interaction. Friedman- Conover test adjusted by Benjamini-Hockberg FDR were performed for pairwise multiple comparisons. Significance was set as p < 0.05.
Analyses of variance indicate a significant interaction between connections, antimicrobial treatments, and species. The frequency of contamination was reduced in the implants submitted to the antimicrobial treatments. Iodoform and silver-coated abutments significantly reduced the total microbial counts in the internal hexagon implants. The lower microbial counts were recorded for morse taper implants with silver-coated abutments.
Iodoform paste and silver-coated abutments have influenced the microbial leakage through the implant-abutment interface, by reducing both frequency of contamination and microbial levels. Treatments were not effective in reducing the counts of the target species.


Efficacy of Endoactivator, CanalBrush, and passive ultrasonic irrigation in the removal of calcium hydroxide paste with iodoform and p-chlorophenol from root canals

D Turkaydin, F B Basturk, S Goker, B Tarcin, Y Garip Berker, H Sazak Ovecoglu
PMID: 32913162   DOI: 10.4103/njcp.njcp_710_19

Abstract

We evaluated and compared EndoActivator, CanalBrush, and passive ultrasonic irrigation (PUI) in the removal of calcium hydroxide and calcium hydroxide with iodoform and p-chlorophenol paste (Calcipast Forte) from artificial standardized grooves in the apical third of root canals.
A total of 34 mandibular premolars were prepared and then split longitudinally. A standardized groove was prepared in the apical part of both segments. The grooves were filled with either calcium hydroxide or Calcipast Forte, and the segments were reassembled. CanalBrush, EndoActivator, or PUI were used. The amount of remaining medicament was evaluated using a four-grade scoring system.
None of the irrigation methods could completely remove the pastes from the grooves. More Calcipast Forte paste was detected compared with calcium hydroxide (P < 0.01). PUI was the least effective method in removing Calcipast Forte.
It was more difficult to remove Calcipast Forte than a water-based calcium hydroxide paste.


Small trial shows high rates of endodontic treatment success with iodoform or calcium hydroxide paste in primary teeth after 1 year

Romina Brignardello-Petersen
PMID: 31174815   DOI: 10.1016/j.adaj.2019.03.019

Abstract




Calcium hydroxide/iodoform nanoparticles as an intracanal filling medication: synthesis, characterization, and in vitro study using a bovine primary tooth model

Arturo Garrocho-Rangel, Diana María Escobar-García, Mariana Gutiérrez-Sánchez, Denisse Herrera-Badillo, Fernanda Carranco-Rodríguez, Juan Carlos Flores-Arriaga, Amaury Pozos-Guillén
PMID: 33495859   DOI: 10.1007/s10266-021-00591-7

Abstract

The aims of this in vitro study were to synthesize, characterize, and evaluate the efficacy of a Calcium Hydroxide/Iodoform nanoparticles (CHIN) paste compared with Ultrapex as intracanal filling medication using an experimental model of bovine primary teeth. CH nanoparticle synthesis was performed via the simple hydrolysis technique of reacting calcium nitrate with sodium hydroxide. SEM-EDS and FT-IR analyses were used to characterize the obtained product. 30% of CH nanoparticles were combined with 40% of iodoform and 30% silicone oil to prepare an intracanal filling paste (CHIN). All endodontic procedures were performed on 34 uniradicular primary bovine teeth. Every root canal was instrumented with K files (up to #35) and obturated with the nanoparticle paste (experimental) or Ultrapex
(control). Three outcome variables were studied: penetration depth through the root dentinal tubules, Ca
ion release, and filling paste dissolution rate. The obtained data were analyzed by Student's t test. The X-ray diffraction pattern of CH nanoparticles showed characteristic peaks at CH, as confirmed by FT-IR analyses in which an intense signal was observed at 3643 cm
, characteristic of CH. In the morphological characterization, CH particles could be detected at the nanosize scale. When applied as intracanal filling, the CHIN paste exhibited a higher level of penetration through the root dentin tubules. The global mean penetration measures were 500 µm for the experimental paste and 380 µm for the control paste (p < 0.05). The release of Ca
ions (up to the seventh day) and the dissolution rate were significantly higher in the experimental paste group than in the control group. No significant differences were observed between the groups regarding pH levels. The findings of this study suggest the potential suitability of CHI nanoparticles as an alternative intracanal filling medication for infected or devitalized primary teeth.


Trihalomethane yields from twelve aromatic halogenated disinfection byproducts during chlor(am)ination

Shaoyang Hu, Tingting Gong, Junjie Wang, Qiming Xian
PMID: 31071557   DOI: 10.1016/j.chemosphere.2019.04.167

Abstract

As the first identified category of disinfection byproducts (DBPs), trihalomethanes (THMs) have received continuous attention. Previous studies have demonstrated that the transformation of aromatic halogenated DBPs during chlor (am)ination resulted in the formation of THMs, which may occur in both water treatment plants and drinking water distribution systems. In this study, THM yields from aromatic chlorinated/brominated DBPs during chlorination and aromatic iodinated DBPs during chloramination were investigated. The trichloromethane (TCM) yields from 3,5-dichloro-4-hydroxybenzaldehyde, 3,5-dichlorosalicylic acid, 2,6-dichloro-4-nitrophenol, and 2,4,6-trichlorophenol were in the range of 0-11.4%, 0-8.4%, 0-6.4%, and 0-17.8%, respectively. The THM
(TCM, bromodichloromethane (BDCM), dibromochloromethane (DBCM), and tribromomethane (TBM)) yields from 3,5-dibromo-4-hydroxybenzaldehyde, 3,5-dibromosalicylic acid, 2,6-dibromo-4-nitrophenol, and 2,4,6-tribromophenol were in the range of 0-12.9%, 0-27.0%, 0-8.6%, and 0-29.4%, respectively. The TCM and triiodomethane (TIM) yields from 3,5-diiodo-4-hydroxybenzaldehyde, 3,5-diiodosalicylic acid, 2,6-diiodo-4-nitrophenol, and 2,4,6-triiodophenol were in the range of 0-5.2%, 0-7.0%, 0-2.2%, and 0-10.6%, respectively. After 72 h, TCM yields from aromatic chlorinated DBPs were generally higher than that from their brominated analogues; TBM yields from aromatic brominated DBPs were significantly lower than TCM yields, BDCM yields, and DBCM yields; and among aromatic halogenated DBPs, 2,4,6-trihalophenol had the highest THM yields while 2,6-dihalo-4-nitrophenol had the lowest THM yields. Moreover, the results revealed that alkaline conditions and higher temperatures favored the THM yields from the twelve aromatic halogenated DBPs during chlor (am)ination, and chlorine/monochloramine dose affected the yields and speciation of THMs from the aromatic halogenated DBPs.


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